

Ciwujianoside C4: A Potential Therapeutic Agent for Burkitt's Lymphoma

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Compound of Interest		
Compound Name:	ciwujianoside C4	
Cat. No.:	B12375451	Get Quote

Application Note and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

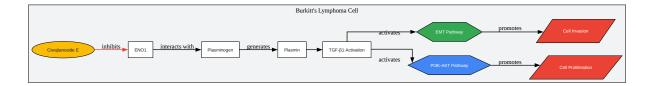
Introduction: **Ciwujianoside C4** is emerging as a compound of interest in oncology research, particularly for its potential therapeutic application in Burkitt's lymphoma. While direct studies on "**ciwujianoside C4**" are limited, research on the related compound, Ciwujianoside E, provides a strong foundation for its potential mechanism of action. This document outlines the therapeutic promise of Ciwujianoside E as a proxy, its mechanism of action, and detailed protocols for its investigation. Ciwujianoside E has been shown to inhibit the proliferation and invasion of Burkitt's lymphoma cells by targeting α -enolase (ENO1) and subsequently suppressing the PI3K-AKT signaling pathway.[1][2]

Therapeutic Potential and Mechanism of Action

Ciwujianoside E demonstrates significant anti-tumor effects on Burkitt's lymphoma, a highly aggressive B-cell non-Hodgkin lymphoma.[1][2] The primary mechanism of action involves the inhibition of ENO1, a key glycolytic enzyme that is aberrantly upregulated in Burkitt's lymphoma.[1] By inhibiting ENO1, Ciwujianoside E disrupts the interaction between ENO1 and plasminogen, leading to reduced plasmin generation and suppression of TGF-β1 activation.[1] This cascade of events ultimately leads to the suppression of the PI3K-AKT and epithelial-mesenchymal transition (EMT) signaling pathways, which are crucial for cell proliferation and invasion.[1]



Signaling Pathway Diagram



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Caption: Mechanism of Ciwujianoside E in Burkitt's Lymphoma.

Quantitative Data Summary

The following table summarizes the quantitative data regarding the efficacy of Ciwujianoside E.



Parameter	Cell Line	Treatment	Concentrati on	Result	Reference
Cell Viability	Ramos, Daudi	Ciwujianoside E	2.5 μM, 5 μM, 10 μM	Dose- dependent reduction in cell proliferation	[3]
Apoptosis	Daudi	Ciwujianoside E	5 μΜ	Induction of apoptosis	[3]
Cell Cycle Arrest	Ramos, Daudi	Ciwujianoside E	5 μΜ	S and G2/M phase arrest	[3]
ENO1 Inhibition	N/A	Ciwujianoside E	IC50: ~5 μM (estimated)	Inhibition of ENO1 enzymatic activity	[1]

Experimental Protocols Cell Proliferation Assay (MTS Assay)

This protocol is designed to assess the effect of **Ciwujianoside C4**/E on the proliferation of Burkitt's lymphoma cells.

Materials:

- Burkitt's lymphoma cell lines (e.g., Ramos, Daudi)
- RPMI-1640 medium supplemented with 10% FBS
- Ciwujianoside C4/E stock solution (in DMSO)
- 96-well plates
- CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
- Microplate reader

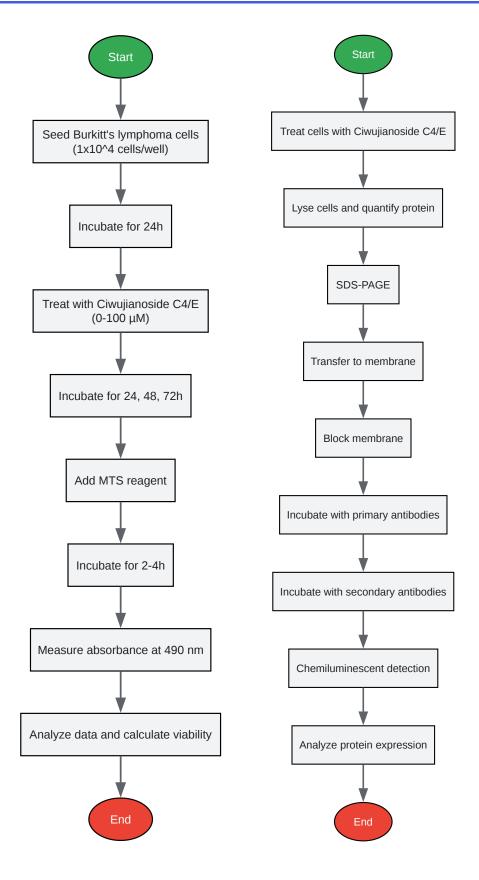


Protocol:

- Seed Burkitt's lymphoma cells into 96-well plates at a density of 1×10^4 cells/well in 100 μL of complete medium.
- Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
- Prepare serial dilutions of Ciwujianoside C4/E in culture medium.
- Add 10 μL of the diluted compound to the respective wells to achieve final concentrations ranging from 0 to 100 μM. Include a vehicle control (DMSO).
- Incubate the plates for 24, 48, and 72 hours.
- At each time point, add 20 μL of MTS reagent to each well.
- Incubate for 2-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.

Experimental Workflow: Cell Proliferation Assay





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References

- 1. Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 3. Dual Targeting of EZH2 Degradation and EGFR/HER2 Inhibition for Enhanced Efficacy against Burkitt's Lymphoma PMC [pmc.ncbi.nlm.nih.gov]
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